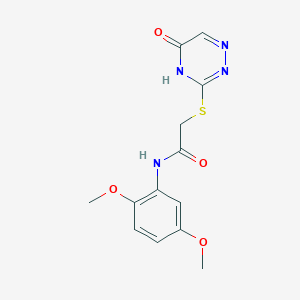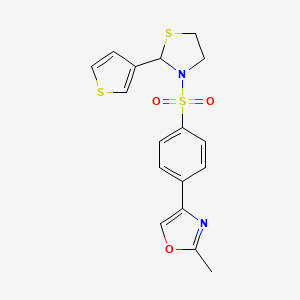
2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune disorders, and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
The development of new synthetic routes for complex molecules is a critical aspect of chemical research. Studies have demonstrated innovative approaches for synthesizing compounds with structural similarities to "2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole," focusing on heterocyclic chemistry and the preparation of sulfonyl derivatives. For instance, researchers have reported the synthesis of dimethyl sulfomycinamate, highlighting the utility of the Bohlmann-Rahtz heteroannulation for creating oxazole-thiazole-pyridine products (Bagley, Dale, Xiong, & Bower, 2003). Additionally, the synthesis and properties of 2-(2-thienyl)naphtho[2,1-d]oxazole were explored, demonstrating electrophilic substitution reactions to diversify the molecular scaffold (Aleksandrov, El’chaninov, & Illenzeer, 2013).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of thiazole and oxazole derivatives. For example, the design and synthesis of azole derivatives as potential antimicrobial agents have been reported, with specific compounds displaying activity against various microorganisms (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012). Another study presented the synthesis and pharmacological evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives as potent antimicrobial and antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).
Novel Therapeutic Agents
Research into novel therapeutic agents includes the synthesis and evaluation of new derivatives for potential antimicrobial applications. For instance, the creation of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives explored their antimicrobial activity, establishing a basis for future development of drugs targeting resistant bacterial strains (Baviskar, Khadabadi, & Deore, 2013).
Eigenschaften
IUPAC Name |
2-methyl-4-[4-[(2-thiophen-3-yl-1,3-thiazolidin-3-yl)sulfonyl]phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-12-18-16(10-22-12)13-2-4-15(5-3-13)25(20,21)19-7-9-24-17(19)14-6-8-23-11-14/h2-6,8,10-11,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDGDIRIWXZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one](/img/structure/B2729509.png)
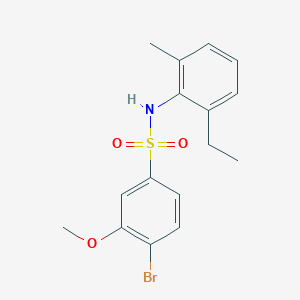
![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)
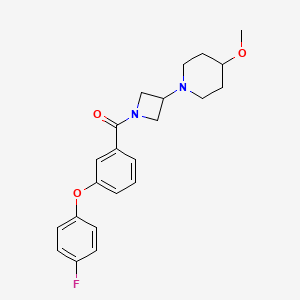
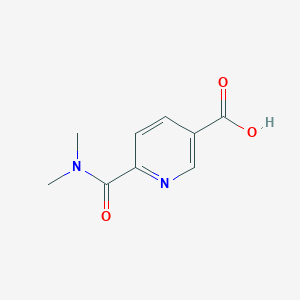

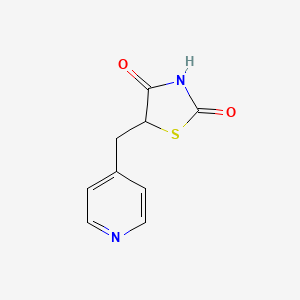

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)
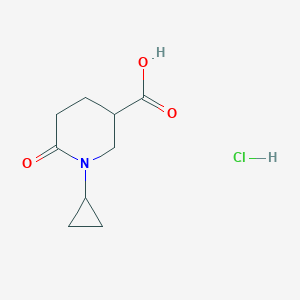
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)

